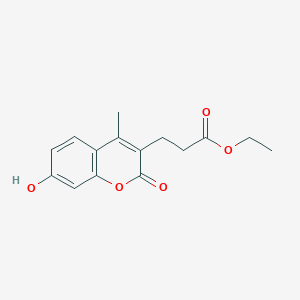

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate

Übersicht

Beschreibung

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a hydroxy group at the 7th position, a methyl group at the 4th position, and an ethyl ester group at the 3rd position of the propanoate side chain.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate typically involves the following steps:

Starting Material: The synthesis begins with 7-hydroxy-4-methylcoumarin.

Esterification: The 7-hydroxy-4-methylcoumarin is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate in dry acetone. This reaction forms the ethyl ester derivative.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of 7-oxo-4-methylcoumarin derivatives.

Reduction: Formation of dihydro-4-methylcoumarin derivatives.

Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate exhibits significant antioxidant properties. Research indicates that it can effectively scavenge free radicals and reduce oxidative stress markers. In vitro studies have demonstrated its ability to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, while decreasing lipid peroxidation levels .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in various models. For instance, in studies involving isoproterenol-induced myocardial infarction in rats, pretreatment with related coumarin compounds showed reductions in inflammatory biomarkers and improved cardiac function. This suggests a potential mechanism where this compound may exert protective effects against inflammation-related damage in cardiac tissues.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been reported to inhibit the proliferation of various cancer cell lines, demonstrating cytotoxic effects against human cancer cells. The mechanism involves inducing apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .

Synthetic Routes

The synthesis typically involves the following steps:

- Starting Material : 7-hydroxy-4-methylcoumarin.

- Esterification : Reacting with ethyl bromoacetate in the presence of potassium carbonate in dry acetone.

- Purification : Utilizing recrystallization or column chromatography for purification.

In industrial applications, optimizing reaction conditions can enhance yield and efficiency through techniques like continuous flow reactors.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant activity of this compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radical concentration, demonstrating its efficacy as a potent antioxidant agent.

Case Study 2: Anti-inflammatory Potential

Research involving a rat model demonstrated that pretreatment with this compound significantly reduced levels of inflammatory cytokines following myocardial infarction induced by isoproterenol. This suggests its therapeutic potential in managing cardiac inflammation .

Case Study 3: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent through modulation of apoptotic pathways.

Wirkmechanismus

The biological activity of Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate is primarily attributed to its ability to interact with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group at the 7th position can scavenge free radicals, thereby preventing oxidative damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit essential enzymes.

Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate can be compared with other coumarin derivatives such as:

7-Hydroxy-4-methylcoumarin: Lacks the ethyl ester group, making it less lipophilic.

4-Methylumbelliferone: Similar structure but with different substitution patterns, leading to varied biological activities.

Warfarin: A well-known anticoagulant with a different substitution pattern on the coumarin core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoate, also known as ethyl 7-hydroxycoumarin-3-propanoate, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by recent research findings.

- Chemical Formula : C₁₅H₁₆O₅

- Molecular Weight : 276.285 g/mol

- CAS Number : 5969-19-7

- Melting Point : 116-117 °C

- Purity : Typically around 95% .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers. For instance, the compound has been tested in various models demonstrating its ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while decreasing lipid peroxidation levels .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study involving isoproterenol-induced myocardial infarction in rats, pretreatment with related coumarin compounds demonstrated reductions in inflammatory biomarkers and improved cardiac function. This suggests a potential mechanism where this compound may exert protective effects against inflammation-related damage in cardiac tissues .

3. Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives, including this compound. It has been reported to inhibit the proliferation of various cancer cell lines. For example, one study highlighted its cytotoxic effects against human cancer cell lines, showing that it could induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .

Table: Summary of Biological Activities

Case Studies

-

Myocardial Infarction Model :

- In a study involving rats subjected to isoproterenol-induced myocardial infarction, pretreatment with related coumarin compounds showed significant cardioprotective effects by normalizing cardiac function and reducing oxidative stress markers. The study concluded that these compounds could be potential candidates for therapeutic intervention in cardiac diseases .

- Cytotoxicity Against Cancer Cell Lines :

Eigenschaften

IUPAC Name |

ethyl 3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-3-19-14(17)7-6-12-9(2)11-5-4-10(16)8-13(11)20-15(12)18/h4-5,8,16H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRVIXNRVMZXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975087 | |

| Record name | Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-19-7 | |

| Record name | NSC115527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.